- Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives, New Journal of Chemistry, 2004, 28(8), 952-958

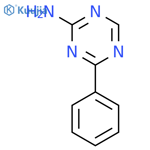

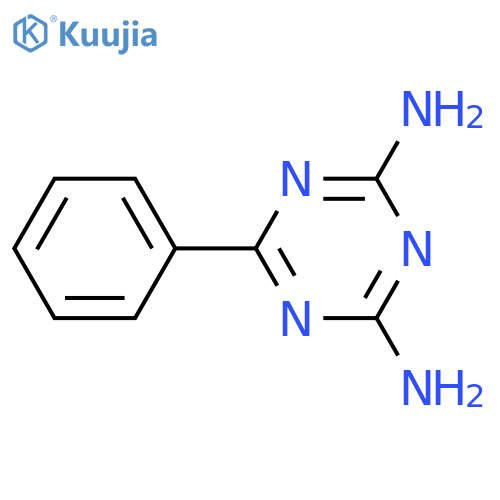

Cas no 91-76-9 (6-Phenyl-1,3,5-triazine-2,4-diamine)

91-76-9 structure

商品名:6-Phenyl-1,3,5-triazine-2,4-diamine

6-Phenyl-1,3,5-triazine-2,4-diamine 化学的及び物理的性質

名前と識別子

-

- 2,4-Diamino-6-phenyl-1,3,5-triazine

- 2,4-Diamino-6-phenyl-s-triazine

- 6-Phenyl-1,3,5-triazine-2,4-diamine

- 6-phenyl-1,3,5-triazine-2,4-diyldiamine

- Benzoguanamine

- Benzene melamine

- 6-Phenyl-[1,3,5]triazine-2,4-diamine

- 2,4-diamine-6-phenyl-1,3,5-triazine

- 2,4-diamino-6-phenyl[1,3,5]triazine

- 2,6-diamino-4-phenyl-1,3,5-triazine

- 6-phenyl-[1,3,5]-triazine-2,4-diamine

- benzoguamamine

- BENZOGUANAME

- Benzoguanamin

- Benzoguanimine

- Benzoquanamine

- usafrh-5

- Benzoguanamine;2,4-Diamino-6-phenyl-1,3,5-triazine;

- Benzonquanmine

- 6-Phenyl-1,3,5-triazine-2,4-diamine (ACI)

- s-Triazine, 2,4-diamino-6-phenyl- (6CI, 8CI)

- 2,4-Diamino-6-phenyltriazine

- 2-Phenyl-4,6-diamino-1,3,5-triazine

- 2-Phenyl-4,6-diamino-s-triazine

- 4,6-Diamino-2-phenyl-s-triazine

- 6-Phenyl-2,4-diamino-1,3,5-triazine

- ENT 60118

- Nikaganamine

- NSC 3267

-

- MDL: MFCD00023187

- インチ: 1S/C9H9N5/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14)

- InChIKey: GZVHEAJQGPRDLQ-UHFFFAOYSA-N

- ほほえんだ: N1C(N)=NC(C2C=CC=CC=2)=NC=1N

- BRN: 153223

計算された属性

- せいみつぶんしりょう: 187.08600

- どういたいしつりょう: 187.085795

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 5

- トポロジー分子極性表面積: 90.7

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.4

- ゆうかいてん: 225.0 to 230.0 deg-C

- ふってん: 311.95°C (rough estimate)

- フラッシュポイント: 285.8 °C

- 屈折率: 1.6900 (estimate)

- PH値: 6.5 (0.3g/l, H2O, 20℃)

- ようかいど: 0.3g/l

- PSA: 90.71000

- LogP: 1.86540

- FEMA: 2744

- ようかいせい: エタノール、エチルエーテル、希塩酸に溶解し、部分的にジメチルホルムアミドに溶解し、アセトン、クロロホルム、酢酸エチルに溶解しない。水(22℃、0.06%、100℃、0.6%)に極微溶解する。

- マーカー: 1089

6-Phenyl-1,3,5-triazine-2,4-diamine セキュリティ情報

6-Phenyl-1,3,5-triazine-2,4-diamine 税関データ

- 税関コード:29336980

- 税関データ:

中国税関コード:

29336980

6-Phenyl-1,3,5-triazine-2,4-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24945-0.5g |

6-phenyl-1,3,5-triazine-2,4-diamine |

91-76-9 | 98% | 0.5g |

$21.0 | 2023-02-14 | |

| Enamine | EN300-24945-1.0g |

6-phenyl-1,3,5-triazine-2,4-diamine |

91-76-9 | 98% | 1.0g |

$26.0 | 2023-02-14 | |

| Enamine | EN300-24945-10.0g |

6-phenyl-1,3,5-triazine-2,4-diamine |

91-76-9 | 98% | 10.0g |

$32.0 | 2023-02-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046722-500g |

6-Phenyl-1,3,5-triazine-2,4-diamine |

91-76-9 | 98% | 500g |

¥148.00 | 2024-04-25 | |

| abcr | AB137158-500 g |

Benzoguanimine, 98%; . |

91-76-9 | 98% | 500 g |

€59.10 | 2023-07-20 | |

| Enamine | EN300-16709-2.5g |

6-phenyl-1,3,5-triazine-2,4-diamine |

91-76-9 | 98% | 2.5g |

$20.0 | 2023-09-15 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D822864-2.5kg |

2,4-Diamino-6-phenyl-1,3,5-triazine |

91-76-9 | 98% | 2.5kg |

¥688.00 | 2022-01-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D822864-500g |

2,4-Diamino-6-phenyl-1,3,5-triazine |

91-76-9 | 98% | 500g |

¥180.00 | 2022-01-10 | |

| Apollo Scientific | OR346121-5g |

6-Phenyl-[1,3,5]triazine-2,4-diamine |

91-76-9 | 5g |

£196.00 | 2023-09-01 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001358-100g |

6-Phenyl-1,3,5-triazine-2,4-diamine |

91-76-9 | 98% | 100g |

¥35 | 2024-05-21 |

6-Phenyl-1,3,5-triazine-2,4-diamine 合成方法

合成方法 1

合成方法 2

合成方法 3

合成方法 4

合成方法 5

はんのうじょうけん

リファレンス

- Synthesis and properties of sym-triazine derivatives. 5. Synthesis and mass spectrometric investigation of sym-triazinylureas, Khimiya Geterotsiklicheskikh Soedinenii, 1987, (3), 356-62

合成方法 6

はんのうじょうけん

リファレンス

- A new synthesis of s-triazines, Journal of Heterocyclic Chemistry, 1976, 13(4), 917-19

合成方法 7

合成方法 8

はんのうじょうけん

1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran , Water ; 1 h, rt

1.2 15 - 30 min, 80 °C

1.2 15 - 30 min, 80 °C

リファレンス

- Microwave-Assisted One-Pot Tandem Reactions for Direct Conversion of Primary Alcohols and Aldehydes to Triazines and Tetrazoles in Aqueous Media, Journal of Organic Chemistry, 2007, 72(8), 3141-3144

合成方法 9

はんのうじょうけん

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

リファレンス

- Synthesis of 6-aryl-2,4-diamino-pyrimidines and triazines using palladium catalyzed Suzuki cross-coupling reactions, Tetrahedron, 2001, 57(14), 2787-2789

合成方法 10

合成方法 11

合成方法 12

はんのうじょうけん

1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran , Water ; 1 h, rt

1.2 Reagents: Potassium hydroxide ; 24 h, reflux

1.2 Reagents: Potassium hydroxide ; 24 h, reflux

リファレンス

- Direct Conversion of Aldehydes to Amides, Tetrazoles, and Triazines in Aqueous Media by One-Pot Tandem Reactions, Journal of Organic Chemistry, 2003, 68(3), 1158-1160

合成方法 13

合成方法 14

はんのうじょうけん

リファレンス

- Improved synthesis of arylguanamines. Reaction of aromatic nitriles with dicyandiamide in presence of sodium ethoxide, Journal of Chemical and Engineering Data, 1971, 16(1),

合成方法 15

はんのうじょうけん

1.1 Catalysts: Copper Solvents: Water ; 5 min, rt; 80 °C

リファレンス

- A novel one-pot three component approach to 6-substituted 2,4-diamino-1,3,5-triazines using nano-sized copper/zinc-modified MCM-41 (Cu/Zn-MCM-41) as a new heterogeneous mesoporous catalyst, Journal of Industrial and Engineering Chemistry (Amsterdam, 2017, 50, 41-49

合成方法 16

はんのうじょうけん

1.1 Reagents: Potassium hydroxide , Hydrogen Catalysts: Platinum Solvents: Toluene ; 24 h, reflux

リファレンス

- Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology, Catalysis Science & Technology, 2022, 12(15), 4679-4687

合成方法 17

合成方法 18

はんのうじょうけん

リファレンス

- Triazines and related products. VI. Synthesis and properties of 4-amino-2(2H)-imino-s-triazino[1,2-c][1,2,3]benzotriazines, Journal of the Chemical Society [Section] C: Organic, 1970, (17), 2298-308

合成方法 19

合成方法 20

合成方法 21

はんのうじょうけん

リファレンス

- Syntheses of formaldehyde stabilizers, Buletinul Stiintific si Tehnic al Institutului Politehnic Traian Vuia Timisoara, 1979, 24(1), 97-101

合成方法 22

合成方法 23

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: 2-Methoxyethanol ; 6 h, 160 °C

リファレンス

- Control of the Aggregation of a Phenylenevinylenediimide Chromophore by Use of Supramolecular Chemistry: Enhanced Electroluminescence in Supramolecular Organic Devices, Chemistry of Materials, 2010, 22(18), 5258-5270

合成方法 24

合成方法 25

はんのうじょうけん

リファレンス

- Dimroth rearrangement of acylamino-1,3,5-triazines. V. Synthesis and Dimroth rearrangement of 2-acylamino-4-substituted-1,3,5-triazines, Fukui Daigaku Kogakubu Kenkyu Hokoku, 1987, 35(2), 233-43

合成方法 26

はんのうじょうけん

リファレンス

- Dimroth rearrangement of acylamino-1,3,5-triazines. I. Bisbenzoylation of 2,4-diamino-1,3,5-triazine and Dimroth rearrangement of that bis-benzoylated compound, Fukui Daigaku Kogakubu Kenkyu Hokoku, 1985, 33(2), 185-95

6-Phenyl-1,3,5-triazine-2,4-diamine Raw materials

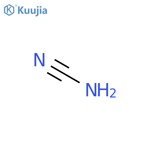

- aminoformonitrile

- Benzyl alcohol

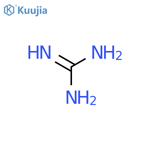

- Dicyandiamide

- Guanidine

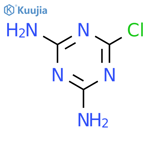

- 6-chloro-1,3,5-triazine-2,4-diamine

- Phenylboronic acid

- Benzaldehyde

- 4-phenyl-1,3,5-triazin-2-amine

- N-[amino-(cyanoamino)methylidene]benzamide

6-Phenyl-1,3,5-triazine-2,4-diamine Preparation Products

6-Phenyl-1,3,5-triazine-2,4-diamine サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:91-76-9)Benzoguanamine

注文番号:LE18342

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:19

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:91-76-9)苯并胍胺

注文番号:LE26389289

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:55

価格 ($):discuss personally

6-Phenyl-1,3,5-triazine-2,4-diamine 関連文献

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

91-76-9 (6-Phenyl-1,3,5-triazine-2,4-diamine) 関連製品

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:91-76-9)Benzoguanamine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:91-76-9)Benzoguanamine

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ